Cas no 830-13-7 (Cyclododecanone)

Cyclododecanone structure
Cyclododecanone structure
Produktname:Cyclododecanone
CAS-Nr.:830-13-7
MF:C12H22O
MW:182.302484035492
MDL:MFCD00003722
CID:83117
PubChem ID:13246

Cyclododecanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclododecanone
    • Cyclododecanone (CDON)
    • NSC 77116
    • SXVPOSFURRDKBO-UHFFFAOYSA-N
    • cyclododecan-1-one
    • WL053118A9
    • Cyclododecanone, 99+%
    • DSSTox_CID_7322
    • DSSTox_RID_78407
    • DSSTox_GSID_27322
    • cyclododecanon
    • NSC77116
    • CDON
    • Cyclododecanone, >=99%
    • KSC448S4J
    • Tox21_303048
    • Tox21_201557
    • 6022AF
    • SBB060076
    • BBL019121
    • STK301634
    • RT
    • SY050015
    • CYCLODODECANONE [HSDB]
    • F0001-2129
    • D97449
    • MFCD00003722
    • AKOS000118913
    • AS-10382
    • SCHEMBL190509
    • EN300-19193
    • EINECS 212-595-6
    • NCGC00256984-01
    • DTXSID3027322
    • NCGC00163980-02
    • 830-13-7
    • NCGC00259106-01
    • Z104473098
    • NCGC00163980-01
    • W-109097
    • DTXCID707322
    • FT-0624164
    • NS00005390
    • HSDB 5762
    • CHEMBL1883853
    • CS-W017092
    • InChI=1/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H
    • UNII-WL053118A9
    • Q1147500
    • EC 212-595-6
    • 1-CYCLODODECANONE
    • NSC-77116
    • CHEBI:177614
    • CAS-830-13-7
    • DB-056676
    • MDL: MFCD00003722
    • Inchi: 1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2
    • InChI-Schlüssel: SXVPOSFURRDKBO-UHFFFAOYSA-N
    • Lächelt: O=C1CCCCCCCCCCC1
    • BRN: 508621

Berechnete Eigenschaften

  • Genaue Masse: 182.16700
  • Monoisotopenmasse: 182.167065321 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 126
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1
  • Molekulargewicht: 182.30
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 4.2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.906 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 61.0 to 63.0 deg-C
  • Siedepunkt: 113°C/13mmHg(lit.)
  • Flammpunkt: Fahrenheit: 244.4° f< br / >Celsius: 118° C< br / >
  • Brechungsindex: 1.4571 (estimate)
  • Löslichkeit: 0.045g/l
  • PSA: 17.07000
  • LogP: 3.86020
  • Löslichkeit: Nicht bestimmt

Cyclododecanone Sicherheitsinformationen

  • Symbol: GHS09
  • Gefahrenhinweis: H411
  • Warnhinweis: P273
  • Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 51/53
  • Sicherheitshinweise: S60-S61
  • RTECS:GU2301520
  • Identifizierung gefährlicher Stoffe: N
  • Gefahrenklasse:9
  • PackingGroup:III
  • TSCA:Yes
  • Verpackungsgruppe:III
  • Risikophrasen:R51/53

Cyclododecanone Zolldaten

  • HS-CODE:2914299000
  • Zolldaten:

    China Zollkodex:

    2914299000

    Übersicht:

    Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

    Zusammenfassung:

    2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

Cyclododecanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C989955-5g
Cyclododecanone
830-13-7
5g
$ 64.00 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001854-100g
Cyclododecanone
830-13-7 99%
100g
¥668 2021-08-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CA844-25g
Cyclododecanone
830-13-7 99%
25g
112.0CNY 2021-08-12
Life Chemicals
F0001-2129-0.5g
Cyclododecanone
830-13-7 95%+
0.5g
$19.0 2023-09-07
TRC
C989955-25g
Cyclododecanone
830-13-7
25g
$ 92.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100844-100g
Cyclododecanone
830-13-7 99%
100g
¥772.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001854-5g
Cyclododecanone
830-13-7 99%
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¥29 2024-05-21
Enamine
EN300-19193-50.0g
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$57.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100844-25g
Cyclododecanone
830-13-7 99%
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Enamine
EN300-19193-0.5g
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830-13-7 95.0%
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$19.0 2025-03-21

Cyclododecanone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Silica ,  Dichromic acid ;  > 5 min, rt
1.2 Solvents: Dichloromethane ;  10 - 15 min, rt
Referenz
Oxidative cleavage of oximes with silica-gel-supported chromic acid in nonaqueous media
Ali, Mohammed Hashmat; et al, Synthetic Communications, 2006, 36(12), 1761-1767

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
Referenz
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Ferric nitrate Solvents: Hexane
Referenz
A convenient oxidative dethioacetalization of 1,3-dithiolanes and 1,3-dithianes with iron(III) nitrate and montmorillonite K10 in hexane
Hirano, Masao; et al, Synthesis, 1997, (8), 858-860

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Trimethylsilyl peroxide Catalysts: Dipyridinium dichromate Solvents: Dichloromethane
Referenz
Chromium(VI) or ruthenium(II) complex catalysis in oxidation of alcohols to aldehydes and ketones by means of bis(trimethylsilyl) peroxide
Kanemoto, Shigekazu; et al, Bulletin of the Chemical Society of Japan, 1988, 61(10), 3607-12

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  2.8 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ;  24 h, 0 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide
Moriyama, Katsuhiko; et al, Organic Letters, 2014, 16(14), 3812-3815

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Reductive dehydrogenation of α-halo carbonyl compounds using sodium hydrogen telluride
Yamashita, Masakazu; et al, Science and Engineering Review of Doshisha University, 1984, 25(2), 117-23

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone Solvents: Methanol ;  23 °C
1.2 Reagents: Oxalic acid Solvents: Water ;  1 h, pH 4
Referenz
5-tert-Butyl-2-hydroxy-1,4-benzoquinone
Yamamoto, Kana, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referenz
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ;  30 min, 0 °C; 24 h, 30 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide
Moriyama, Katsuhiko; et al, Organic Letters, 2014, 16(14), 3812-3815

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Lithium iodide
Referenz
Reductive dehalogenation of polyhalo ketones with low-valent metals and related reducing agents
Noyori, Ryoji; et al, Organic Reactions (Hoboken, 1983, 29,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
Referenz
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Referenz
Considered as synthetic methods and reactions. 183. Efficient and mild oxidation of ketoximes to their parent ketones with dimethyldioxirane
Olah, George A.; et al, Synlett, 1993, (6), 427-9

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium iodide
Referenz
Synthetic methods and reactions. 85. Reduction of α-halo ketones with sodium iodide/chlorotrimethylsilane
Olah, George A.; et al, Journal of Organic Chemistry, 1980, 45(17), 3531-2

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate ,  Water ;  5.0 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Referenz
Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide
Kirihara, Masayuki; et al, Tetrahedron, 2012, 68(5), 1515-1520

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Chromium chloride (CrCl3) ,  Lithium aluminum hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
Referenz
Addition of organochromium reagents to carbonyl compounds
Takai, Kazuhiko, Organic Reactions (Hoboken, 2004, 64,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Chromium chloride (CrCl3) ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt
Referenz
Lithium aluminum Hydride-Chromium(III) chloride
Gillespy, Timothy A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Nitrobenzaldehyde (polymer-supported derivative) Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Polymer supported nitrobenzaldehyde: efficient, highly selective catalytic, deprotection of oxathioacetals
Ravindranathan, T.; et al, Tetrahedron Letters, 1994, 35(47), 8835-8

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Oxalic acid ,  3,5-Di-tert-butyl-1,2-benzoquinone Solvents: Methanol ,  Tetrahydrofuran ,  Water
Referenz
Oxidation of primary amines to ketones
Corey, Elias J.; et al, Journal of the American Chemical Society, 1969, 91(6), 1429-32

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism
Moriyama, Katsuhiko; et al, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Acetonitrile ,  Trichloroacetonitrile ;  30 min, 0 °C; 24 h, rt
Referenz
CCl3CN: A crucial promoter of mCPBA-mediated direct ether oxidation
Kamijo, Shin; et al, Organic Letters, 2010, 12(18), 4195-4197

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Nitrogen dioxide Solvents: Carbon tetrachloride
Referenz
Oxidation of ethers by nitrogen dioxide in the presence of silica gel
Nishiguchi, Takeshi; et al, Journal of the Chemical Society, 1990, (22), 1607-8

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: NADPH ,  Reductase Solvents: Dimethyl sulfoxide ,  Water ;  60 min, pH 7, 30 °C
Referenz
Purification and characterization of an enone reductase from Sporidiobolus salmonicolor TPU 2001 reacting with large monocyclic enones
Yamamoto, Kazunori ; et al, ChemCatChem, 2017, 9(19), 3697-3704

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7, rt
Referenz
An efficient protocol for the oxidative hydrolysis of ketone SAMP hydrazones employing SeO2 and H2O2 under buffered (pH 7) conditions
Smith, Amos B. III; et al, Synlett, 2009, (19), 3131-3134

Synthetic Routes 25

Reaktionsbedingungen
1.1 Catalysts: Zinc oxide (ZnO) ,  Copper oxide (CuO) ;  245 - 255 °C
Referenz
Producing cyclododecanone from cyclododecanol by continuous dehydrogenation in liquid-solid-phase fixed-bed
Teng, Hanqiang, Huagong Shikan, 2002, 16(8), 41-44

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Amberlyst 15 Solvents: Acetone ,  Water
Referenz
Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives
Ballini, Roberto; et al, Journal of the Chemical Society, 1988, (9), 2563-5

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Diethyl ether ,  Hexane
Referenz
One-pot conversion of olefins to carbonyl compounds by hydroboration/NMO-TRAP oxidation
Yates, Matthew H., Tetrahedron Letters, 1997, 38(16), 2813-2816

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
Referenz
A simple and convenient method for the cleavage of dithio acetals to the corresponding carbonyl compounds
Cossy, J., Synthesis, 1987, (12), 1113-15

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Referenz
Acetal-induced cleavage of carbon-carbon bond of MEM ethers (E)-4-alkyl-1-trimethylsilyl-1-alken-4-ols providing ketones
Horiuchi, Yoshihiro; et al, Tetrahedron Letters, 1994, 35(43), 7977-80

Synthetic Routes 30

Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Acetone ;  5 min, 56 °C
Referenz
Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone
Sun, Jianwei; et al, Journal of Organic Chemistry, 2004, 69(25), 8932-8934

Synthetic Routes 31

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referenz
Isomerization of trans-1,2-epoxy-cis,trans-5,9-cyclododecadiene, trans-1,2-epoxy-trans,trans-5,9-cyclododecadiene, and trans-epoxycyclododecane to the corresponding ketones under the action of lithium and magnesium bromides and iodides
Zakharkin, L. I.; et al, Zhurnal Organicheskoi Khimii, 1990, 26(7), 1497-500

Synthetic Routes 32

Reaktionsbedingungen
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Acetone
Referenz
Palladium(II)-catalyzed acetal/ketal hydrolysis/exchange reactions
Lipshutz, Bruce H.; et al, Tetrahedron Letters, 1985, 26(6), 705-8

Cyclododecanone Raw materials

Cyclododecanone Preparation Products

Cyclododecanone Verwandte Literatur

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